tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate
CAS No.: 1196155-03-9
Cat. No.: VC15861786
Molecular Formula: C11H14F3N3O2
Molecular Weight: 277.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196155-03-9 |
|---|---|
| Molecular Formula | C11H14F3N3O2 |
| Molecular Weight | 277.24 g/mol |
| IUPAC Name | tert-butyl N-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C11H14F3N3O2/c1-6-15-7(11(12,13)14)5-8(16-6)17-9(18)19-10(2,3)4/h5H,1-4H3,(H,15,16,17,18) |
| Standard InChI Key | MOKGARDGZTUZPL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC(=N1)NC(=O)OC(C)(C)C)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate combines a pyrimidine ring with strategically positioned functional groups. The pyrimidine core is aromatic and electron-deficient, enabling nucleophilic substitutions at the 2-, 4-, and 6-positions . The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability and resistance to oxidative degradation . The tert-butyl carbamate acts as a protective group for amines, facilitating controlled functionalization in multi-step syntheses .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄F₃N₃O₂ |
| Molecular Weight | 277.24 g/mol |
| IUPAC Name | tert-Butyl N-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]carbamate |
| Solubility | Low aqueous solubility |
| Stability | High under neutral conditions |
The compound’s low aqueous solubility necessitates formulation strategies such as prodrug derivatization or nanoparticle encapsulation for therapeutic use .
Synthetic Routes and Optimization
The synthesis of tert-Butyl (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)carbamate typically involves functionalization of the pyrimidine core followed by carbamate protection.
Core Functionalization
A common approach begins with 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine, which undergoes chlorination at the 4-position using phosphorus oxychloride (POCl₃). Subsequent nucleophilic substitution with tert-butyl carbamate in the presence of a base like sodium hydride (NaH) yields the target compound .
Industrial-Scale Production
Industrial methods optimize yield and purity through continuous flow reactors and automated purification systems. For example, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) enhance reaction efficiency in dichloromethane solvent .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, reflux, 6 h | 85–90 |
| Carbamate Coupling | DCC, DMAP, CH₂Cl₂, 24 h | 70–75 |
| Purification | Column chromatography | >95 purity |
Biological Activity and Mechanism
The compound’s biological effects stem from interactions with enzymatic targets, particularly in cancer cells.
Antitumor Activity
Preliminary studies on structurally related pyrimidine carbamates demonstrate cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines, with IC₅₀ values comparable to cisplatin . The trifluoromethyl group enhances binding affinity to tyrosine kinases, disrupting signal transduction pathways critical for tumor proliferation .
Enzyme Inhibition
The compound inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. In enzymatic assays, it reduces DHFR activity by 80% at 10 µM, suggesting potential as an antimetabolite .
Table 3: Biological Assay Results
| Assay Type | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Cytotoxicity | NSCLC A549 cells | 2.5 µM |
| Enzyme Inhibition | DHFR | 0.8 µM |
| Metabolic Stability | Human liver microsomes | t₁/₂ = 4 h |
Applications in Drug Development
Intermediate in Kinase Inhibitor Synthesis
The compound serves as a precursor for Bruton’s tyrosine kinase (BTK) inhibitors, which are pivotal in treating B-cell malignancies. Its tert-butyl carbamate group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to expose reactive amines for further functionalization .
Prodrug Design
Researchers exploit its low solubility to design prodrugs with improved bioavailability. For instance, esterification of the carbamate moiety enhances solubility by 10-fold in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume